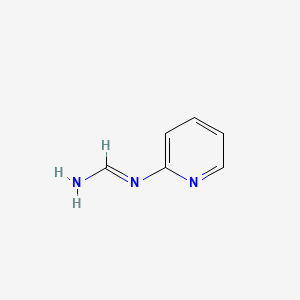
8-(Piperazin-1-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Piperazin-1-yl)naphthalen-2-ol is a chemical compound that features a naphthalene ring substituted with a piperazine moiety at the 8-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting dopamine receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-yl)naphthalen-2-ol typically involves a multi-step process. One common method includes the reaction of naphthalene-2-ol with piperazine under specific conditions. For instance, a Mannich-type three-component reaction can be employed, where naphthalene-2-ol, piperazine, and an aldehyde are reacted in ethanol with triethanolamine as a catalyst under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental protocols.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Piperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the naphthalene core.
Substitution: The piperazine moiety can be substituted with various functional groups to enhance or modify its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkylating agents or acylating agents can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce a variety of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
8-(Piperazin-1-yl)naphthalen-2-ol has several applications in scientific research:
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-(Piperazin-1-yl)naphthalen-2-ol primarily involves its interaction with dopamine receptors. The compound acts as an agonist or antagonist depending on its specific structure and substitutions. It binds to the dopamine D2 and D3 receptors, influencing the adenylate cyclase activity and modulating neurotransmitter release . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparaison Avec Des Composés Similaires
5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: This compound has similar structural features but with additional substitutions on the piperazine ring.
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile: Another related compound with a different core structure but similar piperazine substitution.
Uniqueness: 8-(Piperazin-1-yl)naphthalen-2-ol is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to interact selectively with dopamine receptors makes it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
8-piperazin-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGCEGHEXXYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658126 |
Source


|
| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189350-02-5 |
Source


|
| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)




![4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B574720.png)



